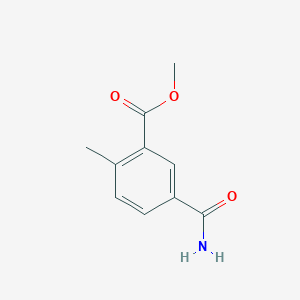

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

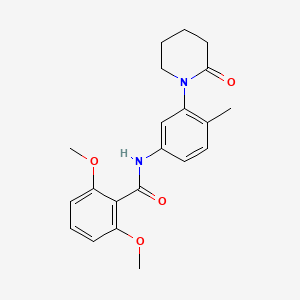

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, also known as EMA-01, is a novel compound that has gained significant attention in the scientific community due to its potential in various research applications. EMA-01 is a synthetic compound that belongs to the class of quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its potential as a broad-spectrum antimicrobial agent. Studies have shown that certain derivatives, particularly compounds 19 and 20, exhibit significant antimicrobial properties against a range of pathogens . These compounds have been found to be effective in inhibiting the growth of bacteria without triggering resistance mechanisms, which is a major concern with conventional antibiotics.

Biofilm Inhibition

Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial agents. The derivatives of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, specifically compounds 19 and 20, have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This is particularly important for treating chronic infections and preventing the spread of resistant bacteria.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated to population density. Compounds 19 and 20 have shown promise in quenching the quorum sensing system of Pseudomonas aeruginosa , which could lead to the development of new therapeutic strategies for managing infections without contributing to the development of resistance .

Virulence Factor Suppression

The same compounds have also been found to decrease other virulence factors, such as cell surface hydrophobicity and exopolysaccharide production, which are crucial for bacterial adhesion and biofilm matrix formation . By targeting these factors, it’s possible to reduce the pathogenicity and invasive potential of harmful bacteria.

Anti-Virulence Agent

Due to their ability to affect virulence without impacting bacterial growth, compounds derived from Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate are considered promising anti-virulence agents. They offer a novel approach to infection control by disarming the bacteria rather than killing them, which helps to avoid the development of resistance .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding mode of these compounds as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR. The results of these studies support the potential of these compounds to be developed into effective inhibitors of bacterial communication systems .

properties

IUPAC Name |

ethyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-26-20(25)15-9-5-7-11-17(15)23-18(24)12-27-19-14-8-4-6-10-16(14)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUHUDGDOJUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)